molecular formula C11H15N B2858280 7-Ethyl-1,2,3,4-tetrahydroquinoline CAS No. 1267967-97-4

7-Ethyl-1,2,3,4-tetrahydroquinoline

Cat. No. B2858280
CAS RN: 1267967-97-4
M. Wt: 161.248
InChI Key: BCSQUVLIGHGKAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Ethyl-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular weight of 161.25 . Its IUPAC name is 7-ethyl-1,2,3,4-tetrahydroquinoline and it has the InChI code 1S/C11H15N/c1-2-9-5-6-10-4-3-7-12-11(10)8-9/h5-6,8,12H,2-4,7H2,1H3 .


Synthesis Analysis

A three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU can be used to synthesize highly substituted 1,2,3,4-tetrahydroquinolines . Another method involves an enantioselective synthesis of 1,2,3,4-tetrahydroquinoline-4-ols and 2,3-dihydroquinolin-4 (1 H)-ones via a sequential asymmetric hydroxylation/diastereoselective oxidation process .


Molecular Structure Analysis

The saturated part of the 1,2,3,4-tetrahydroquinoline molecule allows for the possibility of multiple conformers’ existence . High-resolution microwave spectroscopy, supported by high-level quantum chemistry calculations, was used to determine the precise molecular structures of the conformers of 1,2,3,4-tetrahydroquinoline .

Scientific Research Applications

Synthesis of Highly Substituted Tetrahydroquinolines

7-Ethyl-1,2,3,4-tetrahydroquinoline is used in a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate to synthesize highly substituted 1,2,3,4-tetrahydroquinolines . This reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines .

Antioxidant and Corrosion Inhibitor

1,2,3,4-Tetrahydroquinoline is used as an antioxidant and corrosion inhibitor . It is an active component in various dyes .

C(1)-Functionalization of Tetrahydroisoquinolines

Various heterogeneous catalysts have been explored for the C(1)-functionalization of Tetrahydroisoquinolines (THIQs) with alkynes .

Domino Reactions

1,2,3,4-Tetrahydroquinoline is used in domino reactions, also known as tandem or cascade reactions . These methods enable chemists to perform complex synthetic conversions with high efficiency using simple starting materials, often via a biomimetic pathway .

Synthesis of Bioactive Natural Products and Pharmaceutical Agents

Domino reactions contribute immensely to synthetic drug design strategies, enhance aesthetic approaches in total synthesis, and improve yields in large-scale synthesis . The advantages of these methods include excellent atom economy, high selectivity, and less waste .

Synthesis of Tetrahydroquinolines, 2,3-Dihydro-4 (1H)-quinolinones and 4 (1H)-Quinolinones

The goal of this survey is to provide readers with a summary and critical evaluation of the domino strategy as it pertains to the synthesis of tetrahydroquinolines, 2,3-dihydro-4 (1H)-quinolinones and 4 (1H)-quinolinones .

properties

IUPAC Name

7-ethyl-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-2-9-5-6-10-4-3-7-12-11(10)8-9/h5-6,8,12H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSQUVLIGHGKAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(CCCN2)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Ethyl-1,2,3,4-tetrahydroquinoline

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